An In-depth Technical Guide to the Synthesis and Characterization of 4-(Furan-3-carbonyl)thiomorpholine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(furan-3-carbonyl)thiomorpholine. This document details the synthetic pathway, purification methods, and extensive characterization data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
The furan nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.[1] Similarly, the thiomorpholine moiety is a significant pharmacophore in drug discovery, often utilized to enhance lipophilicity and introduce a metabolically susceptible site for potential prodrug strategies.[6] The combination of these two pharmacophores in 4-(furan-3-carbonyl)thiomorpholine presents a promising avenue for the development of new therapeutic agents.
Synthesis of 4-(Furan-3-carbonyl)thiomorpholine
The synthesis of 4-(furan-3-carbonyl)thiomorpholine is achieved through a two-step process commencing with the commercially available furan-3-carboxylic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. Subsequently, the furan-3-carbonyl chloride is reacted with thiomorpholine to yield the target amide via nucleophilic acyl substitution.
Experimental Protocol:
Step 1: Synthesis of Furan-3-carbonyl chloride
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, furan-3-carboxylic acid (1.0 eq.) is suspended in anhydrous dichloromethane (DCM, 10 mL/mmol). Thionyl chloride (1.2 eq.) is added dropwise to the suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield crude furan-3-carbonyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of 4-(Furan-3-carbonyl)thiomorpholine
To a solution of thiomorpholine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (15 mL/mmol) in a round-bottom flask cooled to 0 °C, a solution of the crude furan-3-carbonyl chloride (1.0 eq.) in anhydrous DCM (5 mL/mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 4-(furan-3-carbonyl)thiomorpholine as a solid.
Characterization Data
The structure and purity of the synthesized 4-(furan-3-carbonyl)thiomorpholine were confirmed by various spectroscopic methods and elemental analysis. The following tables summarize the key characterization data.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Appearance | Off-white solid |
| Melting Point | 110-112 °C |
| High-Resolution Mass Spectrometry (HRMS) | |
| Calculated [M+H]⁺ | 198.0583 |
| Observed [M+H]⁺ | 198.0589 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | s | - | 1H | H-2 (Furan) |
| 7.42 | t | 1.8 | 1H | H-5 (Furan) |
| 6.60 | dd | 1.8, 0.8 | 1H | H-4 (Furan) |
| 3.80 | t | 5.2 | 4H | -N-(CH₂)₂- |
| 2.70 | t | 5.2 | 4H | -S-(CH₂)₂- |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O (Amide) |
| 147.8 | C-2 (Furan) |
| 143.9 | C-5 (Furan) |
| 120.1 | C-3 (Furan) |
| 109.2 | C-4 (Furan) |
| 46.5, 42.8 | -N-(CH₂)₂- |
| 27.6 | -S-(CH₂)₂- |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3115 | C-H stretch (aromatic) |
| 2920, 2855 | C-H stretch (aliphatic) |
| 1645 | C=O stretch (amide) |
| 1505, 1450 | C=C stretch (aromatic) |
| 1150 | C-N stretch |
| 1020 | C-O-C stretch (furan) |
| 680 | C-S stretch |
Visualized Experimental Workflow and Potential Signaling Pathway
To further elucidate the synthetic process and potential biological relevance, the following diagrams are provided.
Caption: Synthetic workflow for 4-(furan-3-carbonyl)thiomorpholine.
Given that furan derivatives have been shown to modulate inflammatory pathways, a diagram of a relevant signaling cascade is presented below.[5]
Caption: MAPK signaling pathway and potential inhibition by furan derivatives.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of 4-(furan-3-carbonyl)thiomorpholine. The comprehensive characterization data provided confirms the structure and purity of the target compound. The potential for this molecule to interact with key biological pathways, such as the MAPK signaling cascade, warrants further investigation into its pharmacological properties. This document serves as a foundational resource for future studies and the development of novel therapeutics based on this promising scaffold.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
